
2-(4-溴苯基)喹喔啉
概述
描述
2-(4-Bromophenyl)quinoxaline is a heterocyclic aromatic organic compound with the molecular formula C14H9BrN2. It consists of a quinoxaline core substituted with a bromophenyl group at the second position. This compound is known for its diverse applications in medicinal chemistry, material science, and organic synthesis due to its unique structural and electronic properties .
科学研究应用
2-(4-Bromophenyl)quinoxaline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Material Science: It is employed in the development of organic semiconductors and electroluminescent materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
- The primary targets of 2-(4-Bromophenyl)quinoxaline have not been explicitly reported in the literature I found. However, it’s essential to note that quinoxaline derivatives can interact with various receptors, enzymes, or microorganisms .
Target of Action
Researchers should explore its targets, pathways, and pharmacokinetic properties to unlock its biological importance . 🌟
生化分析
Biochemical Properties
2-(4-Bromophenyl)quinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The interaction between 2-(4-Bromophenyl)quinoxaline and α-glucosidase is characterized by the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing its substrate.
Cellular Effects
2-(4-Bromophenyl)quinoxaline exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of the aryl hydrocarbon receptor (AhR), a protein that regulates the expression of genes involved in xenobiotic metabolism . By binding to AhR, 2-(4-Bromophenyl)quinoxaline can alter the transcription of target genes, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2-(4-Bromophenyl)quinoxaline involves its interaction with various biomolecules. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, its inhibitory effect on α-glucosidase is due to its ability to bind to the enzyme’s active site, preventing substrate access . Additionally, 2-(4-Bromophenyl)quinoxaline can influence gene expression by interacting with transcription factors such as AhR .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Bromophenyl)quinoxaline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Bromophenyl)quinoxaline is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-(4-Bromophenyl)quinoxaline vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of gene expression. At high doses, it can cause toxic or adverse effects. For example, high doses of 2-(4-Bromophenyl)quinoxaline have been associated with hepatotoxicity and other organ-specific toxicities in animal studies .
Metabolic Pathways
2-(4-Bromophenyl)quinoxaline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and activity.
Transport and Distribution
The transport and distribution of 2-(4-Bromophenyl)quinoxaline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within tissues can affect its biological activity and therapeutic potential.
Subcellular Localization
2-(4-Bromophenyl)quinoxaline exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to particular cellular compartments or organelles through post-translational modifications or targeting signals . Its subcellular localization can determine its interactions with biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)quinoxaline typically involves the condensation of 4-bromoaniline with 1,2-dicarbonyl compounds. One common method is the reaction of 4-bromoaniline with glyoxal in the presence of a catalyst such as titanium silicate (TS-1) in methanol at room temperature . This reaction is scalable to multigram quantities and the catalyst is recyclable.
Industrial Production Methods: In industrial settings, the synthesis of 2-(4-Bromophenyl)quinoxaline can be achieved through a similar condensation reaction but optimized for large-scale production. This involves the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 2-(4-Bromophenyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The quinoxaline core can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.
Major Products:
- Substituted quinoxalines
- Biaryl compounds
- Oxidized or reduced quinoxaline derivatives
相似化合物的比较
- 2,3-Bis(4-bromophenyl)quinoxaline
- 2-(2-Hydroxyphenyl)benzothiazole
- 2-(2-Hydroxyphenyl)benzoxazole
Comparison: 2-(4-Bromophenyl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to 2,3-bis(4-bromophenyl)quinoxaline, it has a simpler structure, making it easier to synthesize and modify. Its bromine substituent allows for versatile functionalization, unlike 2-(2-hydroxyphenyl)benzothiazole and 2-(2-hydroxyphenyl)benzoxazole, which have hydroxyl groups that limit certain reactions .
属性
IUPAC Name |
2-(4-bromophenyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKZRBJBUFVFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354022 | |
| Record name | 2-(4-bromophenyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5021-45-4 | |
| Record name | 2-(4-Bromophenyl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5021-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-bromophenyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Bromophenyl)quinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-(4-Bromophenyl)quinoxaline?
A1: 2-(4-Bromophenyl)quinoxaline is an organic compound composed of a quinoxaline ring system linked to a bromophenyl substituent. The molecule exhibits a nearly planar structure. This planarity is evidenced by the small root mean square deviation of 0.0285 Å between the benzene and quinoxaline rings and their dihedral angle of 2.1°. []
Q2: How is 2-(4-Bromophenyl)quinoxaline utilized in organic synthesis?
A2: 2-(4-Bromophenyl)quinoxaline serves as a valuable building block in organic synthesis, particularly in palladium-catalyzed Sonogashira cross-coupling reactions. [] This reaction enables the formation of a carbon-carbon bond between the bromine-bearing carbon of the molecule and the terminal carbon of various alkynes. This reaction is particularly useful for generating alkyne-substituted quinoxaline derivatives, which hold promise as potential therapeutic agents due to the diverse biological activities exhibited by the quinoxaline core. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
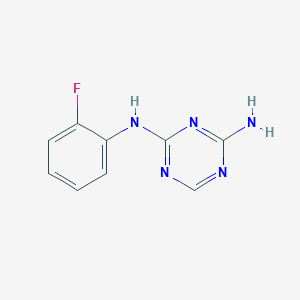
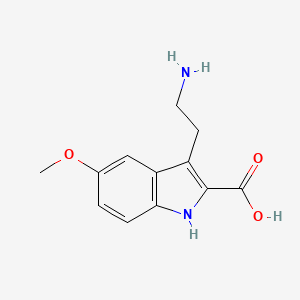

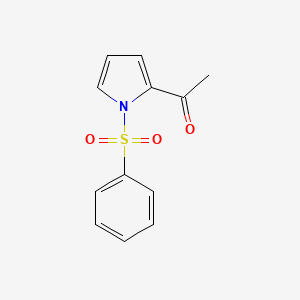
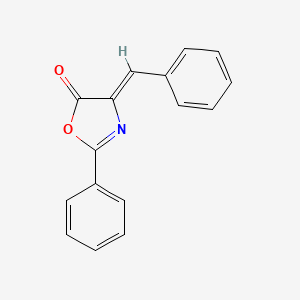
![6-Chloroimidazo[2,1-b]thiazole](/img/structure/B1269241.png)

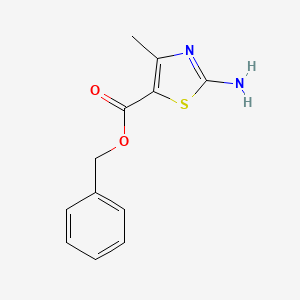
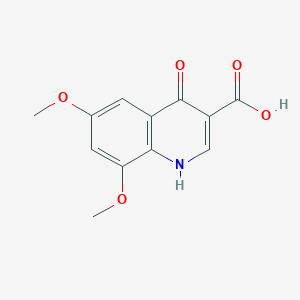
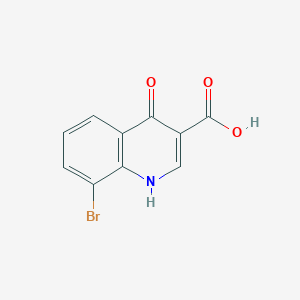
![4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269254.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1269259.png)
![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269260.png)
![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269261.png)
